molecular formula C14H12F3N5O2 B12262916 4-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}oxy)pyridine-2-carboxamide

4-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}oxy)pyridine-2-carboxamide

Cat. No.: B12262916
M. Wt: 339.27 g/mol
InChI Key: XBTNONNNJSEJPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}oxy)pyridine-2-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to a pyrimidine ring, an azetidine ring, and a pyridine carboxamide moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}oxy)pyridine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and an amidine derivative.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Synthesis of the Azetidine Ring: The azetidine ring is formed through a cyclization reaction involving a suitable amine and an epoxide.

    Coupling with Pyridine Carboxamide: The final step involves coupling the azetidine derivative with pyridine-2-carboxamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and high yield.

Chemical Reactions Analysis

Types of Reactions

4-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}oxy)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as elevated temperature or the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

4-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}oxy)pyridine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly as an agonist for G-protein coupled receptors (GPCRs) such as TGR5 (GPBAR1).

    Biological Research: The compound is used to study the biological pathways and molecular targets involved in metabolic regulation and immune response.

    Chemical Research: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor for other valuable compounds in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of 4-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}oxy)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as the G-protein coupled receptor TGR5 (GPBAR1). Upon binding to TGR5, the compound activates downstream signaling pathways that regulate glucose metabolism, immune response, and other physiological processes . The activation of TGR5 leads to the modulation of cyclic AMP (cAMP) levels, which in turn affects various cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}oxy)pyridine-2-carboxamide is unique due to its combination of a trifluoromethyl group, pyrimidine ring, azetidine ring, and pyridine carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H12F3N5O2

Molecular Weight

339.27 g/mol

IUPAC Name

4-[1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl]oxypyridine-2-carboxamide

InChI

InChI=1S/C14H12F3N5O2/c15-14(16,17)11-4-12(21-7-20-11)22-5-9(6-22)24-8-1-2-19-10(3-8)13(18)23/h1-4,7,9H,5-6H2,(H2,18,23)

InChI Key

XBTNONNNJSEJPZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)C(F)(F)F)OC3=CC(=NC=C3)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.